molecular formula C12H14F3NO B1350244 4-(4-(Trifluoromethyl)phenoxy)piperidine CAS No. 28033-37-6

4-(4-(Trifluoromethyl)phenoxy)piperidine

Cat. No.: B1350244
CAS No.: 28033-37-6
M. Wt: 245.24 g/mol
InChI Key: HRYZQEDCGWRROX-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenoxy)piperidine is a useful research compound. Its molecular formula is C12H14F3NO and its molecular weight is 245.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Protoporphyrinogen IX Oxidase Inhibitors

Trifluoromethyl-substituted compounds, including those related to 4-(4-(Trifluoromethyl)phenoxy)piperidine, have been investigated for their role as protoporphyrinogen IX oxidase inhibitors. These compounds demonstrate structural similarities in their dihedral angles and atomic distances, contributing to their functional properties in biological systems. The crystal structures of these molecules reveal interactions that could be critical for designing new inhibitors with specific properties (Li et al., 2005).

Tuberculosis Drug Research

A study on the synthesis, isolation, and spectral characterization of substances related to multidrug-resistant tuberculosis (MDR-TB) treatment identified intermediates that included this compound derivatives. These findings are significant for developing high-performance liquid chromatography methods to detect trace-level related substances in drug compounds, offering a new avenue for TB drug enhancement and safety (Jayachandra et al., 2018).

Synthesis of Piperidine Alkaloids Analogues

Research on the synthesis of trifluoro-substituted analogues of piperidine alkaloids highlights the versatility of trifluoromethyl groups in modifying biological activity. These analogues, derived from 4-piperidones, show potential for creating new compounds with varied biological activities, expanding the utility of such structures in medicinal chemistry (Bariau et al., 2006).

Anti-Tuberculosis Activity

A study focused on discovering new compounds with anti-tuberculosis activity identified piperidinol analogs, including derivatives with the trifluoromethyl phenoxy group. These compounds showed promising anti-TB activity, underscoring the potential of this compound structures in contributing to tuberculosis treatment strategies (Sun et al., 2009).

Neuroleptic Agents Synthesis

The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain a piperidine or piperazine moiety linked to a 4,4-bis(p-fluorophenyl)butyl group, illustrates the application of this compound derivatives in creating compounds with significant pharmacological activities. This research provides a pathway for developing new drugs within this class, showcasing the chemical flexibility and potential therapeutic value of the trifluoromethyl group (Botteghi et al., 2001).

Mechanism of Action

Target of Action

It is used in the synthesis of dopamine d3 receptor antagonists . Dopamine D3 receptors are a subtype of dopamine receptors, which are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Mode of Action

As a precursor in the synthesis of dopamine d3 receptor antagonists , it can be inferred that the compound might interact with these receptors, blocking their activity and thus modulating the dopaminergic signaling pathways.

Biochemical Pathways

Given its role in the synthesis of dopamine d3 receptor antagonists , it can be speculated that it may influence the dopaminergic signaling pathways, which play crucial roles in various functions including motor control, reward, reinforcement, and the regulation of prolactin secretion.

Result of Action

As a precursor in the synthesis of dopamine d3 receptor antagonists , it can be inferred that the compound might contribute to the modulation of dopaminergic signaling, potentially influencing various physiological and neurological processes.

Action Environment

The compound should be stored at 2-8°C and protected from light .

Biochemical Analysis

Biochemical Properties

4-(4-(Trifluoromethyl)phenoxy)piperidine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors at the spinal and supraspinal levels, suggesting its potential role in pain modulation . The nature of these interactions often involves binding to specific receptor sites, leading to either inhibition or activation of the receptor’s function. This compound’s trifluoromethyl group is particularly significant as it can enhance the binding affinity and metabolic stability of the molecule .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the levels of calcitonin gene-related peptide (CGRP) in the cranial circulation, which is associated with migraine-like headaches . Additionally, its interaction with opioid receptors can lead to changes in pain perception and analgesic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist or agonist, depending on the receptor it binds to. For instance, its interaction with opioid receptors involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function . This binding can result in changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration, which helps maintain its efficacy over time . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as pain relief, by modulating opioid receptors . At higher doses, it can lead to toxic or adverse effects, including potential neurotoxicity and changes in metabolic processes . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The trifluoromethyl group in its structure can influence metabolic flux and metabolite levels, potentially enhancing the compound’s stability and bioavailability . These interactions are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization to the mitochondria or endoplasmic reticulum can influence cellular metabolism and signaling pathways.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZQEDCGWRROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 46.0 g of 1-benzyl-4-(p-trifluoromethylphenoxy)piperidine, the free base of Part (a), in 250 ml. of 95% ethanol is treated with 6.0 g of 10% palladium-on-charcoal catalyst and is shaken with hydrogen gas at 50° C. until the theoretical amount of hydrogen is absorbed. The suspension is cooled, filtered, and the solvent is removed. The residual oil is fractionally distilled under reduced pressure and the fraction which boils at 74°-76° C/0.05 mm is collected. The collected oil crystallizes on standing to give a solid of 4-(p-trifluoromethylphenoxy)piperidine.
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1-benzyl-4-(p-trifluoromethylphenoxy)piperidine
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46 g
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Synthesis routes and methods II

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FC(F)(F)c1ccc(OC2CCN(Cc3ccccc3)CC2)cc1
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Synthesis routes and methods III

Procedure details

Tert-butyl 4-(4-trifluoromethylphenoxy)piperidine-1-carboxylate (1.13 g, 3.27 mmol) prepared in Reference Example 37 was dissolved in methylene chloride (10 ml). To which trifluoroacetic acid (10 ml) was added dropwise and the mixture was stirred at room temperature for 5 hours. After the reaction mixture was concentrated under reduced pressure, the residue was again dissolved in methylene chloride. The solution was neutralized with a sodium hydroxide aqueous solution, and the mixture was extracted with methylene chloride. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to afford 4-(4-trifluoromethylphenoxy)piperidine (727 mg, yield 91%) as a white powder.
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1.13 g
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